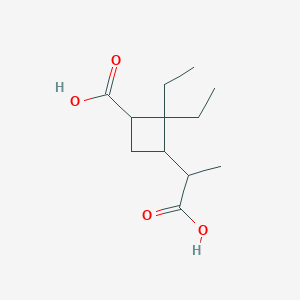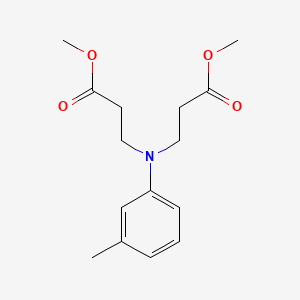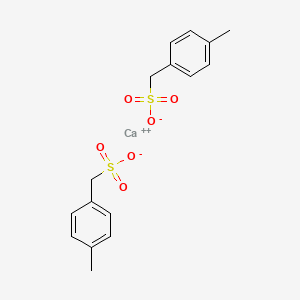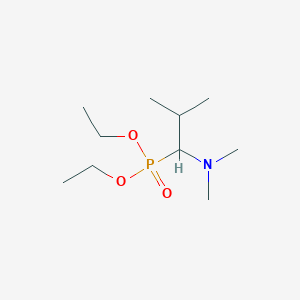
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine is a chemical compound with the molecular formula C10H24NO3P and a molecular weight of 237.28 g/mol It is known for its unique structure, which includes a phosphoryl group attached to a propan-1-amine backbone
Métodos De Preparación
The synthesis of 1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine typically involves the reaction of diethyl phosphite with N,N,2-trimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Análisis De Reacciones Químicas
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: This compound is studied for its potential role in biochemical pathways involving phosphoryl transfer.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can interact with various molecular targets, including enzymes and receptors, to modulate their activity. This interaction is crucial in biochemical pathways where phosphorylation and dephosphorylation play a key role .
Comparación Con Compuestos Similares
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine can be compared with other similar compounds, such as:
Diethyl phosphite: A simpler compound with similar phosphoryl functionality but lacking the amine group.
N,N-Dimethylpropan-1-amine: Similar amine structure but without the phosphoryl group.
Phosphonic acid derivatives: Compounds with similar phosphoryl groups but different organic backbones. The uniqueness of this compound lies in its combined phosphoryl and amine functionalities, which make it versatile for various applications.
Propiedades
Número CAS |
89264-65-3 |
|---|---|
Fórmula molecular |
C10H24NO3P |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C10H24NO3P/c1-7-13-15(12,14-8-2)10(9(3)4)11(5)6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
HQMLADKXOBVELJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C(C)C)N(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
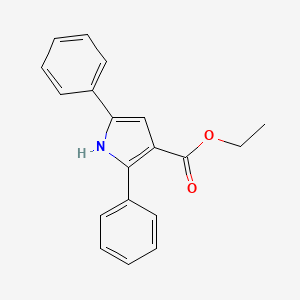
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
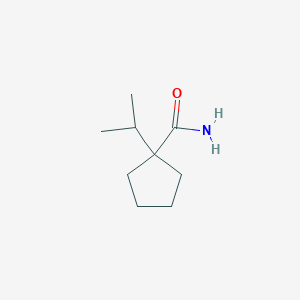
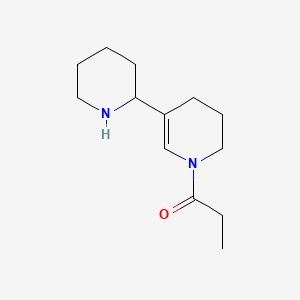
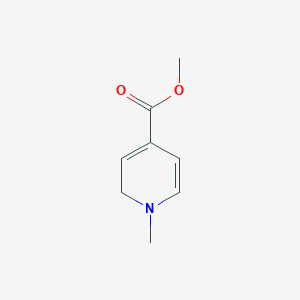
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
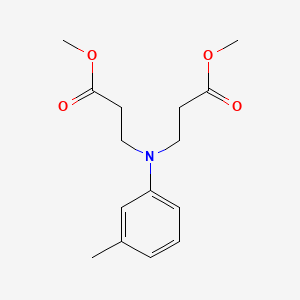
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
